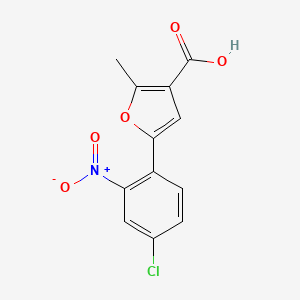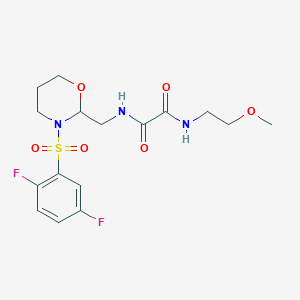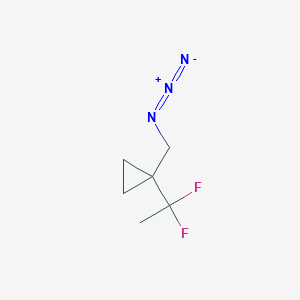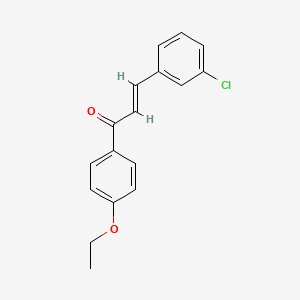![molecular formula C23H28N2O4S2 B2742791 (Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-71-3](/img/structure/B2742791.png)
(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The “tert-butyl” indicates the presence of a tertiary butyl group, which is a carbon atom attached to three other carbon atoms. The “ethoxyethyl” part suggests an ether linkage in the molecule. The “methylsulfonyl” indicates a sulfonyl group (SO2) attached to a methyl group (CH3). The “benzo[d]thiazol-2(3H)-ylidene” part suggests the presence of a thiazole ring, which is a heterocyclic ring structure containing both sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The benzamide and thiazole portions of the molecule are likely to be planar due to the conjugated pi system. The tert-butyl group would add some steric bulk to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group might allow for hydrogen bonding, which could affect the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Background: Organic light-emitting diodes (OLEDs) are widely used in displays, lighting, and other optoelectronic devices. Developing efficient, solution-processed OLEDs is a key goal in materials science.
Application: The compound’s tert-butyl groups enhance its solubility and reduce self-quenching of excitons in neat films. As a result, it serves as an excellent thermally activated delayed fluorescence (TADF) emitter for blue OLEDs. These OLEDs achieve record-high external quantum efficiencies (EQE) of 25.8% .
Stimuli-Responsive Gelation
Background: Gels formed by small molecules have applications in various fields, including drug delivery, tissue engineering, and oil spill cleanup. Stimuli-responsive gels can undergo reversible phase transitions in response to external cues.
Application: Tert-butylacetic acid-based amides, including our compound, have been explored for gelation of fuel oils and organic solvents. The tert-butyl group plays a crucial role in driving the assembly toward gelation .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-tert-butyl-N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S2/c1-6-29-14-13-25-19-12-11-18(31(5,27)28)15-20(19)30-22(25)24-21(26)16-7-9-17(10-8-16)23(2,3)4/h7-12,15H,6,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQOLATVDPDJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2742709.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742711.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2742713.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2742714.png)

![N-cyclopropyl-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)acetamide](/img/structure/B2742717.png)
![4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2742720.png)


![6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2742724.png)


![1-(3-methoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2742729.png)
